

# An In-depth Technical Guide to 7-Fluoroheptanonitrile (CAS 405-35-6)

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## Compound of Interest

Compound Name: Heptanonitrile, 7-fluoro-

CAS No.: 334-44-1

Cat. No.: B13732098

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## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7-fluoroheptanonitrile, a fluorinated aliphatic nitrile with potential applications in medicinal chemistry and materials science. The document is structured to deliver not only factual chemical data but also to provide insights into its synthesis, reactivity, and analytical characterization, grounded in established chemical principles.

## Introduction and Significance

7-Fluoroheptanonitrile belongs to the class of  $\omega$ -fluoroalkanenitriles, a group of compounds that incorporate both a terminal fluorine atom and a nitrile functional group. The introduction of fluorine into organic molecules is a well-established strategy in drug discovery to modulate key physicochemical and pharmacological properties.<sup>[1]</sup> Fluorine's high electronegativity and small size can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The nitrile group, on the other hand, is a versatile synthetic handle that can be transformed into various other functional groups, such as primary amines and carboxylic acids,

or can act as a bioisostere for other functionalities.[2] The combination of these two features in a flexible seven-carbon chain makes 7-fluoroheptanonitrile an intriguing building block for the synthesis of novel chemical entities.

## Physicochemical Properties

A summary of the key physicochemical properties of 7-fluoroheptanonitrile is presented in the table below. These properties are essential for understanding its behavior in various chemical and biological systems, including its solubility, and for developing appropriate handling and purification protocols.

Property	Value	Source
CAS Number	405-35-6	-
Molecular Formula	C <sub>7</sub> H <sub>12</sub> FN	-
Molecular Weight	129.18 g/mol	-
Boiling Point	203 - 206 °C	EPA CompTox
Density	0.940 g/cm <sup>3</sup>	EPA CompTox
Flash Point	87.3 °C	EPA CompTox
LogP (Octanol-Water)	1.56	EPA CompTox
Water Solubility	2.34e-2 g/L (predicted)	EPA CompTox

## Synthesis and Purification

While a specific, detailed synthesis of 7-fluoroheptanonitrile is not extensively documented in readily available literature, a highly plausible and efficient route involves the nucleophilic substitution of a corresponding 7-haloheptanonitrile. The Swarts reaction, which utilizes metal fluorides to displace other halogens, is a classic and effective method for the preparation of alkyl fluorides.[3][4]

## Proposed Synthetic Protocol: Halogen Exchange via Swarts Reaction

This protocol describes a laboratory-scale synthesis of 7-fluoroheptanonitrile from the more accessible 7-chloroheptanonitrile. The choice of a metal fluoride, such as silver(I) fluoride (AgF), is predicated on its efficacy in promoting halogen exchange reactions.[5]

#### Step-by-Step Methodology:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 7-chloroheptanonitrile (1 equivalent) and anhydrous acetonitrile (10 volumes).
- **Addition of Fluorinating Agent:** To the stirred solution, add silver(I) fluoride (AgF, 1.5 equivalents) portion-wise at room temperature. The reaction is heterogenous.
- **Reaction Conditions:** Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) to observe the disappearance of the starting material.
- **Work-up:** After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the precipitated silver chloride (AgCl) and any unreacted AgF. Wash the filter cake with a small amount of acetonitrile.
- **Purification:** Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure 7-fluoroheptanonitrile.

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## Spectroscopic Characterization

The structural confirmation of 7-fluoroheptanonitrile relies on a combination of spectroscopic techniques. Below are the predicted spectroscopic data and their interpretations, which are crucial for the identification and quality control of the compound.

### Infrared (IR) Spectroscopy

The IR spectrum of 7-fluoroheptanonitrile is expected to exhibit characteristic absorption bands for the nitrile and alkyl C-H bonds.

- **C≡N Stretch:** A sharp, strong absorption band is predicted in the region of 2240-2260  $\text{cm}^{-1}$ . [6] This is a highly diagnostic peak for the nitrile functional group.
- **C-H Stretch:** Absorption bands in the range of 2850-2960  $\text{cm}^{-1}$  are expected, corresponding to the stretching vibrations of the C-H bonds in the methylene groups of the heptyl chain.
- **C-F Stretch:** A moderate to strong absorption in the region of 1000-1100  $\text{cm}^{-1}$  is anticipated for the C-F stretching vibration.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The presence of the electronegative fluorine atom will have a significant influence on the chemical shifts and coupling constants of nearby nuclei.

$^1\text{H}$  NMR (Predicted):

- **-CH<sub>2</sub>-F (C7):** A triplet of triplets is expected around  $\delta$  4.5 ppm. The primary splitting will be a large doublet due to coupling with the adjacent fluorine atom ( $^2\text{JHF} \approx 47$  Hz), which is further split into a triplet by the protons on C6 ( $^3\text{JHH} \approx 6$  Hz).
- **-CH<sub>2</sub>-CN (C2):** A triplet is predicted around  $\delta$  2.4 ppm due to coupling with the protons on C3 ( $^3\text{JHH} \approx 7$  Hz).
- **-CH<sub>2</sub>- (C3, C4, C5, C6):** A series of multiplets are expected in the range of  $\delta$  1.4-1.8 ppm. The protons on C6 will show a more complex multiplet due to coupling with both the protons on C5 and the fluorine on C7.

$^{13}\text{C}$  NMR (Predicted):

- **-CN (C1):** A singlet is expected around  $\delta$  120 ppm.
- **-CH<sub>2</sub>-F (C7):** A doublet with a large coupling constant is predicted around  $\delta$  84 ppm ( $^1\text{JCF} \approx 165$  Hz).[7]

- -CH<sub>2</sub>- (C6): A doublet with a smaller coupling constant is expected around  $\delta$  30 ppm ( $^2J_{CF} \approx 20$  Hz).
- -CH<sub>2</sub>- (C2, C3, C4, C5): Singlets are expected in the range of  $\delta$  17-28 ppm.

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## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 7-fluoroheptanonitrile would be expected to show a molecular ion peak and characteristic fragmentation patterns.

- Molecular Ion (M<sup>+</sup>): A peak at  $m/z = 129$  corresponding to the molecular weight of the compound.
- Fragmentation: Common fragmentation pathways for long-chain alkyl compounds include the loss of small neutral molecules and cleavage of C-C bonds.[8] Expected fragments could include:
  - [M - HF]<sup>+</sup>:  $m/z = 109$
  - [M - C<sub>2</sub>H<sub>4</sub>]<sup>+</sup>:  $m/z = 101$  (McLafferty rearrangement)
  - Cleavage along the alkyl chain, leading to a series of peaks separated by 14 Da (-CH<sub>2</sub>-).

## Reactivity and Potential Applications

The chemical reactivity of 7-fluoroheptanonitrile is dominated by the transformations of the nitrile group. The terminal fluorine is generally unreactive towards nucleophilic substitution under normal conditions.

## Hydrolysis to Carboxylic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to yield 7-fluoroheptanoic acid.[9] This transformation is valuable for introducing a fluorinated carboxylic acid moiety, which can be a key pharmacophore in drug design.

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## Reduction to Primary Amine

Reduction of the nitrile group provides access to 7-fluoroheptan-1-amine. Strong reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ) are typically employed for this transformation.<sup>[10]</sup> The resulting fluorinated amine can serve as a precursor for the synthesis of more complex molecules, including amides and sulfonamides, which are common motifs in pharmaceuticals.

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## Cycloaddition Reactions

The nitrile group can participate in cycloaddition reactions to form heterocyclic rings. For example, a [3+2] cycloaddition with an azide, such as sodium azide, would yield a tetrazole.<sup>[11]</sup> Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry.

## Applications in Drug Development

The incorporation of a fluorinated alkyl chain, such as the one present in 7-fluoroheptanonitrile, can be a valuable strategy in drug design. The fluorine atom can block metabolic oxidation at the terminal position, potentially increasing the half-life of a drug candidate.<sup>[1]</sup> Furthermore, the lipophilicity of the molecule can be fine-tuned by the presence of the fluorine atom. The versatile nitrile group allows for the facile introduction of this fluorinated motif into a wide range of molecular scaffolds. While specific applications of 7-fluoroheptanonitrile are not widely reported, its structural features make it a promising building block for the synthesis of novel bioactive compounds.

## Safety and Handling

7-Fluoroheptanonitrile should be handled with appropriate safety precautions in a well-ventilated fume hood. As with all nitriles, there is a potential for the release of hydrogen cyanide upon decomposition or under certain reaction conditions.<sup>[12]</sup> Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

## Conclusion

7-Fluoroheptanonitrile is a valuable, albeit not extensively studied, chemical entity. Its combination of a terminal fluorine atom and a versatile nitrile group on a flexible seven-carbon linker provides a unique set of properties that can be exploited in the design and synthesis of new molecules in the fields of medicinal chemistry and materials science. This guide has provided a detailed overview of its physicochemical properties, a plausible synthetic route, predicted spectroscopic data for its characterization, and an outline of its key chemical reactions and potential applications. Further research into the synthesis and utility of this compound is warranted to fully explore its potential.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 7-Fluoroheptanonitrile (CAS 405-35-6)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13732098/docs#an-in-depth-technical-guide-to-7-fluoroheptanonitrile-cas-405-35-6>]

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